molecular formula C8H16ClNS B1403657 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 1823328-12-6

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1403657
CAS No.: 1823328-12-6
M. Wt: 193.74 g/mol
InChI Key: XWYZJIDXEGLRMI-UHFFFAOYSA-N
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Description

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.1]octane framework, which is a common motif in many biologically active molecules. The presence of a methylthio group and an azabicyclo moiety adds to its chemical diversity and potential for various applications.

Biochemical Analysis

Biochemical Properties

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and prolonged cholinergic signaling

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, it influences cell function by modulating neurotransmitter levels and affecting synaptic transmission. The compound has been shown to enhance cholinergic signaling, which can lead to increased neuronal excitability and improved cognitive function . Moreover, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. It can activate specific signaling cascades, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of the neurotransmitter in the synaptic cleft. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular responses . These interactions can lead to changes in gene expression and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods Prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory retention in rodents . At higher doses, it can induce toxic effects, such as seizures and neurotoxicity . The threshold for these adverse effects varies depending on the species and the duration of exposure. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process results in the formation of water-soluble metabolites that are excreted in the urine. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential interactions with other drugs and endogenous compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it is distributed to various subcellular compartments, including the cytoplasm and the nucleus . The localization and accumulation of the compound can influence its activity and function, as well as its potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported to the nucleus, where it may influence gene expression and cellular responses . The targeting signals and post-translational modifications that direct the compound to specific compartments or organelles are essential for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported to efficiently prepare enantiomerically pure bicyclo[3.2.1]octanes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to facilitate the cyclization process. The method described above can be adapted for large-scale production with appropriate modifications to the reaction setup.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups attached to it.

    Substitution: The azabicyclo moiety can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the bicyclic framework.

Scientific Research Applications

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-methylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYZJIDXEGLRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-(Methylthio)-8-azabicyclo[3.2.1]octane hydrochloride

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